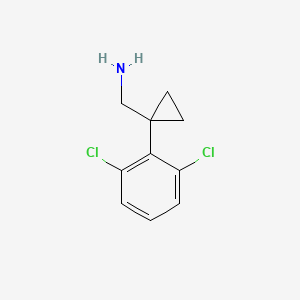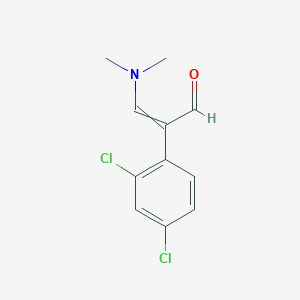![molecular formula C15H11ClN2O B11739269 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739269.png)
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyphenyl group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile can be compared with similar compounds such as:
2-(4-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but lacks the hydroxyphenyl and nitrile groups, making it less complex.
2-(2-Hydroxyphenyl)benzoxazole: This compound shares the hydroxyphenyl group but has a different overall structure, leading to different chemical properties and applications.
2-Aminobenzothiazole: This compound has an amino group and a benzothiazole ring, making it structurally distinct but functionally similar in some reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H |
InChI-Schlüssel |
GRNRVVBAAGLOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739187.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739239.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11739261.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11739263.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739267.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739277.png)
![3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
![2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)
